(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine: is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound features a cyclobutyl group attached to a methanamine moiety, with a 5-methylisoxazole ring as a substituent. It is of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine typically involves the following steps:
Formation of the 5-Methylisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction.
Introduction of the Methanamine Group: This step involves the reaction of the intermediate with a suitable amine source under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties .
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals .
Industry:
Mechanism of Action
The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(1-(3-Methylisoxazol-5-yl)methanamine: A structurally related compound with a different substitution pattern on the isoxazole ring.
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanamine: A similar compound with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness:
- The presence of the cyclobutyl group in (1-(5-Methylisoxazol-3-yl)cyclobutyl)methanamine imparts unique steric and electronic properties, distinguishing it from other similar compounds.
- The specific substitution pattern on the isoxazole ring also contributes to its distinct chemical behavior and potential applications .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
[1-(5-methyl-1,2-oxazol-3-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C9H14N2O/c1-7-5-8(11-12-7)9(6-10)3-2-4-9/h5H,2-4,6,10H2,1H3 |
InChI Key |
SSXNKYOIUSQPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2(CCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.